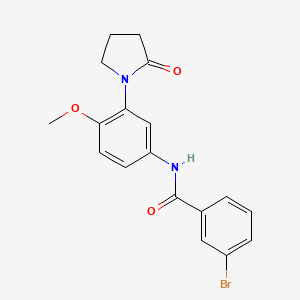

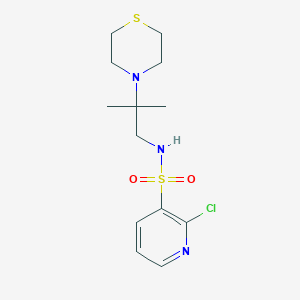

3-溴-N-(4-甲氧基-3-(2-氧代吡咯烷-1-基)苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related bromo-substituted benzamide derivatives is described in several papers. For instance, the synthesis of N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives is reported, which involves the use of 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline as a starting material . Similarly, the synthesis of antipyrine derivatives with bromo substituents, such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, is achieved in good yields and characterized spectroscopically . These methods could potentially be adapted for the synthesis of "3-bromo-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray diffraction techniques are commonly used to determine the molecular structure of benzamide derivatives. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray single crystal diffraction, indicating that it crystallizes in a triclinic system . The molecular geometry and vibrational frequencies were also calculated using density functional theory (DFT), showing good agreement with experimental data . These techniques could be applied to determine the molecular structure of "3-bromo-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide".

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be inferred from studies on similar compounds. For instance, the reactions of N-(2-chloroethyl)benzamide with ArTe- Na+ generated in situ by borohydride reduction are reported, leading to the formation of N-[2-(4-methoxyphenyltelluro)ethyl]benzamide . The chemical reactivity of the molecule can be estimated using molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans, as demonstrated for the 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide . These methods could be used to predict the reactivity of "3-bromo-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide".

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be characterized using various spectroscopic and computational methods. For example, the antipyrine-like derivatives are characterized by their N–H⋯O and C–H⋯O hydrogen bonds, as well as C–H⋯π and lone pair⋯π contacts, which are analyzed through Hirshfeld surface analysis and DFT calculations . The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of benzamide derivatives can be calculated using DFT, providing insights into their stability and reactivity . These analyses could be applied to "3-bromo-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide" to understand its properties.

科学研究应用

化学合成和药理学潜力:Rosca (2020) 的一项研究探索了使用 3-溴-N-(4-甲氧基-3-(2-氧代吡咯烷-1-基)苯基)苯甲酰胺的衍生物合成新的恶唑酮。评估了这些化合物的细胞毒性和抗菌活性,表明潜在的药理学应用 (Rosca,2020)。

抗多巴胺能特性:Högberg 等人 (1990) 的一项研究合成了 3-溴-N-(4-甲氧基-3-(2-氧代吡咯烷-1-基)苯基)苯甲酰胺的衍生物,并检查了它们的抗多巴胺能特性。这项研究提供了对它们在治疗精神疾病中的潜在用途的见解,特别是在多巴胺 D-2 介导的反应的背景下 (Högberg 等人,1990)。

核苷类似物合成:Meerpoel、Joly 和 Hoornaert (1993) 对从恶嗪酮(包括使用 3-溴-N-(4-甲氧基-3-(2-氧代吡咯烷-1-基)苯基)苯甲酰胺)开始的吡啶酮无环-C-核苷的合成进行了研究。这项研究有助于核苷类似物的合成,在药物化学中具有潜在的意义 (Meerpoel、Joly 和 Hoornaert,1993)。

药物开发和多巴胺受体模型:Högberg 等人 (1986) 的研究研究了 3-溴-N-(4-甲氧基-3-(2-氧代吡咯烷-1-基)苯基)苯甲酰胺衍生物的固态构象和抗多巴胺能作用。这项工作为理解多巴胺受体相互作用和开发新药提供了有价值的信息 (Högberg 等人,1986)。

哌啶衍生物的合成:Calvez、Chiaroni 和 Langlois (1998) 的一项研究涉及使用衍生自 (S)-甲基吡咯谷氨酸的化合物合成哌啶衍生物,该化合物与 3-溴-N-(4-甲氧基-3-(2-氧代吡咯烷-1-基)苯基)苯甲酰胺的结构框架一致。这项研究有助于合成新型有机化合物 (Calvez、Chiaroni 和 Langlois,1998)。

抗精神病药合成:在另一项研究中,Iwanami Sumio 等人 (1981) 专注于合成苯甲酰胺,包括 3-溴-N-(4-甲氧基-3-(2-氧代吡咯烷-1-基)苯基)苯甲酰胺的衍生物,以用作抗精神病药。这项研究提供了对精神疾病新疗法开发的见解 (Iwanami Sumio 等人,1981)。

作用机制

Target of Action

The compound’s structure suggests that it may interact with proteins or enzymes that recognize or are affected by its functional groups, such as the bromine atom, the methoxy group, and the pyrrolidinone ring .

Mode of Action

Based on its structure, it can be inferred that the compound may undergo reactions at the benzylic position . This could involve free radical bromination, nucleophilic substitution, or oxidation . The compound’s interaction with its targets could lead to changes in the targets’ function, potentially altering cellular processes .

Biochemical Pathways

Given the compound’s potential for reactions at the benzylic position , it may influence pathways involving bromination, substitution, or oxidation reactions .

属性

IUPAC Name |

3-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O3/c1-24-16-8-7-14(11-15(16)21-9-3-6-17(21)22)20-18(23)12-4-2-5-13(19)10-12/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOYSASLKVPXPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Br)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3007369.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxamide](/img/structure/B3007370.png)

![8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3007371.png)

![methyl 4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B3007374.png)

![Ethyl 3-[(4-oxochromene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate](/img/structure/B3007378.png)

![4-[[(Z)-2-amino-1,2-dicyanoethenyl]iminomethyl]benzoic acid](/img/structure/B3007383.png)

![methyl (2E)-4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}but-2-enoate](/img/structure/B3007388.png)